3,4-Difluorophenetole

Description

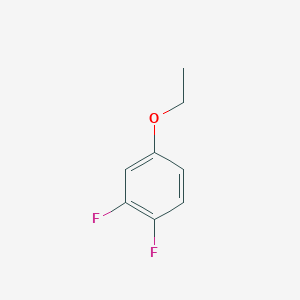

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-ethoxy-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIMITACCINBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378935 | |

| Record name | 4-ethoxy-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163848-46-2 | |

| Record name | 4-ethoxy-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Positional Significance Within the Family of Fluorinated Aromatic Ethers

3,4-Difluorophenetole, with the chemical formula C8H8F2O, belongs to the class of fluorinated aromatic ethers. The strategic placement of two fluorine atoms at the 3 and 4 positions of the phenetole (B1680304) backbone is crucial. This ortho-difluoro substitution pattern creates a significant dipole moment and alters the electron density of the aromatic ring, influencing its reactivity in subsequent chemical transformations.

Compared to its methylated analog, 3,4-difluoroanisole, the ethyl group in this compound can introduce subtle yet important differences in lipophilicity, steric hindrance, and metabolic stability when incorporated into larger molecules. This makes it a valuable alternative for fine-tuning the properties of target compounds in fields like medicinal chemistry and materials science. The Williamson ether synthesis is a common and effective method for the preparation of this compound, typically involving the reaction of 3,4-difluorophenol (B1294555) with an ethylating agent such as bromoethane (B45996) in the presence of a base. masterorganicchemistry.comyoutube.comwikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 163848-46-2 chemsrc.com |

| Molecular Formula | C8H8F2O chemsrc.com |

| Molecular Weight | 158.15 g/mol chemsrc.com |

| Boiling Point | 172.3°C at 760 mmHg chemsrc.com |

| Flash Point | 64.2°C chemsrc.com |

| Density | 1.143 g/cm³ chemsrc.com |

Historical Trajectory and Emerging Research Frontiers

The study of organofluorine chemistry dates back to the 19th century, but the systematic investigation and application of specifically substituted fluoroaromatic compounds is a more recent development. slideshare.net Initially, the focus was on broadly understanding the impact of fluorination. Over time, research has become more nuanced, exploring the specific effects of the number and position of fluorine atoms on a molecule's properties.

While dedicated research focusing solely on 3,4-Difluorophenetole is not extensively documented in publicly available literature, its importance can be inferred from the growing interest in its derivatives. For instance, related compounds like 4-bromo-2,3-difluorophenetole are recognized as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com The precursor, 3,4-difluorophenol (B1294555), is noted for its use as an intermediate in the synthesis of liquid crystals. chemicalbook.com This suggests that this compound itself is a valuable, albeit perhaps underreported, player in these research areas.

Emerging research frontiers likely involve the use of this compound as a key building block to introduce the 3,4-difluoroethoxybenzene moiety into complex molecular architectures. This strategic incorporation can be used to modulate biological activity, enhance metabolic stability, and tune the physical properties of materials.

Interdisciplinary Relevance Across Chemical Sciences

Established Synthetic Pathways for the Preparation of this compound

The most common and established method for synthesizing phenetoles, including the difluorinated analogue, is through etherification of the corresponding phenol (B47542).

The primary route to this compound involves the etherification of 3,4-difluorophenol. The Williamson ether synthesis is the most widely employed method for this transformation. byjus.comwikipedia.org This reaction involves the deprotonation of 3,4-difluorophenol with a suitable base to form the corresponding phenoxide ion, which then acts as a nucleophile. This nucleophile subsequently displaces a halide from an ethylating agent, such as ethyl bromide or ethyl iodide, to form the ether linkage. byjus.comwikipedia.orgmasterorganicchemistry.com

The synthesis of the precursor, 3,4-difluorophenol, can be achieved through various aromatic fluorination techniques. One common industrial approach is the halogen exchange (Halex) reaction, for instance, starting from 3,4-dichlorobenzonitrile, which is fluorinated using reagents like potassium fluoride (B91410). google.com The resulting 3,4-difluorobenzonitrile (B1296988) is an important intermediate that can be converted to 3,4-difluorophenol through further chemical steps. consensus.app

An alternative, though less direct, strategy for forming the ether bond is through nucleophilic aromatic substitution (SNAr) on a more heavily fluorinated benzene (B151609) ring. wikipedia.orgnih.gov In this scenario, a strong nucleophile like sodium ethoxide could potentially displace a fluorine atom from a substrate such as 1,2,4-trifluorobenzene. The reaction is driven by the strong electron-withdrawing nature of the fluorine atoms, which activates the ring towards nucleophilic attack. nih.govmasterorganicchemistry.com

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis of this compound

| Parameter | Description | Typical Conditions |

|---|---|---|

| Starting Material | The phenol precursor. | 3,4-Difluorophenol |

| Base | Used to deprotonate the phenol. | Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃), Sodium hydride (NaH) byjus.commasterorganicchemistry.com |

| Ethylating Agent | Provides the ethyl group. | Ethyl bromide (CH₃CH₂Br), Ethyl iodide (CH₃CH₂I), Diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄) |

| Solvent | Medium for the reaction. | Acetonitrile (B52724), N,N-dimethylformamide (DMF), Tetrahydrofuran (THF) byjus.commasterorganicchemistry.com |

| Temperature | Reaction temperature range. | 50-100 °C byjus.com |

| Reaction Time | Duration to achieve completion. | 1-8 hours byjus.com |

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The reaction is a single, concerted step where the 3,4-difluorophenoxide ion attacks the electrophilic carbon of the ethyl halide, leading to the simultaneous formation of the carbon-oxygen bond and cleavage of the carbon-halogen bond. wikipedia.org For this mechanism to be efficient, the alkyl halide must be primary or secondary to minimize competing elimination reactions. masterorganicchemistry.com

In the case of the SNAr pathway, the mechanism is fundamentally different. It involves a two-step addition-elimination process. wikipedia.orglibretexts.orgyoutube.com The nucleophile (ethoxide) first attacks the aromatic ring at a carbon bearing a leaving group (fluorine), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing substituents on the ring. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org The rate of this reaction is influenced by the stability of the Meisenheimer complex, with electron-withdrawing groups at the ortho and para positions providing the most significant stabilization. masterorganicchemistry.com

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign reaction protocols.

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov One key strategy is the use of phase-transfer catalysis (PTC) in the Williamson ether synthesis. utahtech.edumatanginicollege.ac.in A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the ethyl halide, accelerating the reaction and allowing for milder conditions and the use of less hazardous solvents like water. utahtech.edumatanginicollege.ac.in

Other green considerations include maximizing atom economy by ensuring that most atoms from the reactants are incorporated into the final product. matanginicollege.ac.in The choice of solvent is also critical; replacing traditional polar aprotic solvents like DMF with greener alternatives such as ionic liquids or even performing reactions under solvent-free conditions can significantly reduce environmental impact. nih.govalfa-chemistry.com The development of synthetic routes from renewable feedstocks is another long-term goal of green chemistry. matanginicollege.ac.in

Research into novel reagents and conditions for ether synthesis continues to evolve. While the Williamson synthesis is robust, advancements focus on improving its efficiency and scope. The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating. nih.gov

In the broader context of C-O bond formation, transition-metal-catalyzed cross-coupling reactions represent an advanced approach, although they are more commonly used for constructing more complex aryl ethers. Catalytic systems based on copper or palladium could potentially be adapted for this synthesis. Furthermore, the development of highly active and selective catalysts, such as single-atom catalysts, presents a frontier in synthetic chemistry, offering the potential for maximized atom efficiency and mild reaction conditions. nih.gov For the fluorination step required to produce the precursor, newer methods may offer advantages over traditional Halex reactions, including the use of novel fluorinating agents that are safer and more selective.

Functionalization and Derivatization Reactions of the this compound Core

The this compound core is an aromatic ring that can undergo various chemical transformations, primarily electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the combined directing effects of the ethoxy group and the two fluorine atoms.

The ethoxy group is an activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atoms are deactivating due to their high electronegativity (inductive effect) but are also ortho-, para-directing because of their ability to donate a lone pair of electrons (resonance effect). The interplay of these effects determines the position of substitution.

Potential functionalization reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Derivatization of this compound is also a key step for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS). researchgate.net This process involves chemically modifying the molecule to enhance its volatility or improve its detection characteristics. chromatographyonline.comsigmaaldrich.com For example, if the core were further functionalized with a polar group like a hydroxyl or amine, silylation is a common derivatization technique to make the molecule more suitable for GC analysis. sigmaaldrich.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position on Ring | Activating/Deactivating Influences | Predicted Reactivity |

|---|---|---|

| C2 | Ortho to ethoxy (activating), Ortho to F (deactivating) | Moderately favored |

| C5 | Para to F (deactivating), Meta to ethoxy (neutral) | Less favored |

| C6 | Ortho to ethoxy (activating), Meta to F (neutral) | Highly favored |

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The regiochemical outcome of these reactions on this compound is dictated by the combined electronic effects of the ethoxy and fluorine substituents.

The ethoxy group (-OCH₂CH₃) is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atoms are deactivating due to their strong inductive electron withdrawal but are also ortho, para-directors through resonance. researchgate.netmasterorganicchemistry.com

In this compound, the available positions for substitution are C2, C5, and C6.

Position 2: ortho to the strongly activating ethoxy group.

Position 5: para to the ethoxy group and ortho to the C4-fluorine.

Position 6: ortho to the ethoxy group and meta to the C4-fluorine.

The directing effect of the potent ethoxy group is expected to dominate, making positions 2, 5, and 6 the most likely sites of electrophilic attack. uniurb.it Common EAS reactions like halogenation and nitration are anticipated to yield a mixture of isomers, with the precise ratio depending on steric hindrance and reaction conditions. libretexts.org For instance, halogenation with bromine (Br₂) and a Lewis acid catalyst like FeBr₃ would likely introduce a bromine atom at one of these activated positions. wikipedia.orglibretexts.org

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Probable Major Products |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-3,4-difluorophenetole / 5-Bromo-3,4-difluorophenetole |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3,4-difluorophenetole / 5-Nitro-3,4-difluorophenetole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-3,4-difluorophenetole / 5-Acyl-3,4-difluorophenetole |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group, usually a halogen. masterorganicchemistry.compressbooks.pub These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. lumenlearning.com

The this compound molecule itself is not highly activated for SₙAr because it lacks such powerfully electron-withdrawing substituents in the required positions relative to the fluorine atoms. sinica.edu.tw However, its reactivity can be dramatically enhanced through prior functionalization. If an electron-withdrawing group, such as a nitro group (-NO₂), is introduced onto the ring via an electrophilic substitution reaction (as described in 2.3.1), the molecule becomes a viable substrate for SₙAr.

For example, the nitration of this compound would likely yield 5-nitro-3,4-difluorophenetole. In this derivative, the nitro group is ortho to the fluorine at C4, significantly activating it toward nucleophilic attack. This activated fluorine can then be displaced by a variety of nucleophiles, such as alkoxides, amines, or thiolates, providing a pathway to a diverse range of new derivatives. nih.gov The fluorine atom is an excellent leaving group in SₙAr reactions, often showing higher reactivity than chlorine or bromine. masterorganicchemistry.com

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on an Activated Derivative

| Substrate | Nucleophile | Conditions | Product |

| 5-Nitro-3,4-difluorophenetole | Sodium methoxide (B1231860) (NaOCH₃) | Heat, in Methanol | 5-Nitro-3-fluoro-4-methoxyphenetole |

| 5-Nitro-3,4-difluorophenetole | Ammonia (NH₃) | Heat, pressure | 4-Amino-5-nitro-3-fluorophenetole |

| 5-Nitro-3,4-difluorophenetole | Piperidine | Heat, in DMSO | 4-(Piperidin-1-yl)-5-nitro-3-fluorophenetole |

Cross-Coupling Methodologies for Further Derivatization

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. wikipedia.orgnih.gov To utilize this compound in these transformations, it must first be converted into a suitable coupling partner, typically an aryl halide or triflate. This is usually achieved through an electrophilic halogenation reaction, as detailed previously, to generate a derivative like 5-bromo-3,4-difluorophenetole.

Once this halogenated intermediate is in hand, it can participate in a wide array of cross-coupling reactions for further derivatization.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., an arylboronic acid or ester) to form a new C-C bond, a valuable method for constructing biaryl structures. wikipedia.orgmdpi.comnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a route to stilbene-like structures and other unsaturated systems. nih.govorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, yielding aryl-substituted alkynes, which are versatile intermediates in their own right. wikipedia.orgorganic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, offering direct access to substituted anilines and related compounds. wikipedia.orgnih.govorganic-chemistry.org

These methodologies provide a robust platform for elaborating the this compound scaffold into more complex molecular architectures.

Table 3: Representative Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partners | Catalyst System (Example) | Base (Example) | Product Type |

| Suzuki-Miyaura Coupling | 5-Bromo-3,4-difluorophenetole + Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | 5-Aryl-3,4-difluorophenetole |

| Heck Reaction | 5-Bromo-3,4-difluorophenetole + Styrene | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | 5-Styryl-3,4-difluorophenetole |

| Sonogashira Coupling | 5-Bromo-3,4-difluorophenetole + Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 5-(Phenylethynyl)-3,4-difluorophenetole |

| Buchwald-Hartwig Amination | 5-Bromo-3,4-difluorophenetole + Morpholine | Pd₂(dba)₃, XPhos | NaOt-Bu | 4-(3,4-Difluoro-5-ethoxyphenyl)morpholine |

Comprehensive Spectroscopic Fingerprinting Techniques

Spectroscopic methods provide a detailed "fingerprint" of a molecule by examining the interaction of electromagnetic radiation with its constituent atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon, and Fluorine Nuclei

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in this compound by probing the magnetic properties of ¹H (proton), ¹³C, and ¹⁹F nuclei. wikipedia.orghuji.ac.ilbiophysics.org The natural abundance and high sensitivity of the ¹⁹F nucleus make it particularly useful for analyzing fluorinated compounds. huji.ac.ilalfa-chemistry.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons. The ethoxy protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group due to spin-spin coupling. The aromatic protons will present as complex multiplets due to both proton-proton and proton-fluorine couplings.

¹³C NMR: The ¹³C NMR spectrum, often recorded with proton decoupling, will display eight unique signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms, with carbons bonded to oxygen or fluorine appearing further downfield. udel.edulibretexts.org The C-F coupling constants provide additional structural information. blogspot.com

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms attached to the aromatic ring. nih.gov The large chemical shift dispersion of ¹⁹F NMR provides excellent signal separation. wikipedia.org The observed couplings to adjacent protons and the other fluorine atom are characteristic.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Assignment |

| ¹H | ~1.40 | Triplet, J ≈ 7.0 Hz | -O-CH₂-CH₃ |

| ~4.05 | Quartet, J ≈ 7.0 Hz | -O-CH₂ -CH₃ | |

| ~6.80 - 7.20 | Complex Multiplets | Aromatic Protons (H-2, H-5, H-6) | |

| ¹³C | ~15 | Singlet | -O-CH₂-CH₃ |

| ~65 | Singlet | -O-CH₂ -CH₃ | |

| ~105 - 155 | Doublets (due to C-F coupling) | Aromatic Carbons | |

| ¹⁹F | ~-135 to -145 | Multiplets | F-3 and F-4 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, which are dependent on bond strengths and atomic masses. docbrown.inforammohancollege.ac.in FT-IR and Raman spectroscopy are complementary techniques that provide detailed information about the functional groups present in this compound. photonetc.comanton-paar.com

FT-IR Spectroscopy: The infrared spectrum is expected to show strong absorptions corresponding to the C-F bond stretching, aromatic C-C stretching, and the asymmetric and symmetric stretching of the C-O-C ether linkage. gelest.com Vibrations of the ethyl group's C-H bonds will also be prominent. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy will also detect these vibrations, but with different intensities based on the change in polarizability during the vibration. Aromatic ring breathing modes are often strong in Raman spectra.

Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching |

| 2980 - 2850 | Medium-Strong | Aliphatic C-H Stretching (ethyl group) |

| 1610 - 1580 | Medium | Aromatic C=C Ring Stretching |

| 1520 - 1480 | Strong | Aromatic C=C Ring Stretching |

| 1300 - 1200 | Strong | Asymmetric Ar-O-C Stretching |

| 1250 - 1150 | Very Strong | Aromatic C-F Stretching |

| 1050 - 1000 | Strong | Symmetric Ar-O-C Stretching |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. msu.eduazooptics.com For this compound, the absorption is dominated by the π → π* electronic transitions within the difluorinated benzene ring. The presence of the ether group and fluorine atoms acts as auxochromes, modifying the absorption maxima (λmax) and intensity compared to unsubstituted benzene. libretexts.org The primary absorption bands are expected in the ultraviolet region. pasg.nhs.uk

Predicted UV-Vis Absorption Data for this compound (in Ethanol)

| Transition Type | Predicted λmax (nm) |

| π → π | ~270 - 280 |

| π → π | ~220 - 230 |

Mass Spectrometry for Molecular Identification and Isotopic Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). uab.edu It is indispensable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound with high confidence. nih.gov By measuring the mass to several decimal places, it is possible to distinguish its formula (C₈H₈F₂O) from other combinations of atoms that might have the same nominal mass.

Calculated Monoisotopic Mass: 158.0543 g/mol

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. wikipedia.orgnationalmaglab.orgencyclopedia.pub A precursor ion corresponding to the molecular ion of this compound is selected, fragmented (e.g., via collision-induced dissociation), and the resulting product ions are analyzed. uakron.edu This process reveals characteristic fragmentation patterns that confirm the compound's structure. A likely and significant fragmentation pathway involves the loss of an ethylene (B1197577) molecule (28 Da) via a McLafferty-type rearrangement, resulting in a 3,4-difluorophenol radical cation. Another common fragmentation is the loss of the ethyl radical (29 Da).

Predicted Major Fragments in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 158.05 | 130.02 | 28.03 (C₂H₄) | [3,4-Difluorophenol]⁺˙ |

| 158.05 | 129.03 | 29.02 (C₂H₅) | [3,4-Difluorophenoxy]⁺ |

| 130.02 | 102.02 | 28.00 (CO) | [Difluorocyclopentadienyl]⁺˙ |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are fundamental in determining the purity of chemical compounds by separating them from any potential impurities.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. drawellanalytical.com In the analysis of this compound, GC is employed to assess its purity and identify any volatile organic impurities that may be present from the synthesis process. youtube.comepa.gov

The process involves injecting a vaporized sample into a chromatographic column. drawellanalytical.com The separation is based on the differential partitioning of the compound and any impurities between the stationary phase, a microscopic layer of liquid or polymer on an inert solid support, and a gaseous mobile phase. youtube.com The time it takes for a compound to pass through the column to the detector is known as the retention time, which is a characteristic feature for identification. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound. youtube.com For quantitative analysis and purity determination, the percentage purity can be calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram, excluding the solvent peak. youtube.com The use of reference standards is crucial for accurate quantification. youtube.com

A common detector used in conjunction with GC for this type of analysis is the Flame Ionization Detector (FID), which is sensitive to organic compounds. epa.gov For enhanced identification of unknown impurities, GC can be coupled with Mass Spectrometry (GC-MS), providing detailed structural information on the separated components. dtic.milresearchgate.net

A typical parameter for the GC analysis of similar compounds might involve a specific column type, such as a DB-5 or DB-1701, and defined temperature programming to ensure optimal separation. epa.gov For instance, the analysis of phenols, a related class of compounds, often utilizes such columns. epa.gov While specific GC methods for this compound are not extensively detailed in publicly available literature, general methods for analyzing volatile aromatic compounds are well-established and applicable.

Table 1: Illustrative GC Parameters for Volatile Aromatic Compound Analysis

| Parameter | Value |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 300 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injection Volume | 1 µL |

Note: This table represents typical parameters and may need optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical and chemical analysis for separating, identifying, and quantifying components in a mixture. wikipedia.org It is particularly valuable for the purity and impurity profiling of compounds like this compound that may not be sufficiently volatile for GC or are thermally labile. medwinpublishers.comchromatographyonline.com

HPLC operates by pumping a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). shimadzu.com Each component in the sample interacts slightly differently with the stationary phase, causing different flow rates and leading to the separation of the components as they flow out of the column. wikipedia.org

For impurity profiling, reversed-phase HPLC (RP-HPLC) is the most common mode used. chromatographyonline.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. wikipedia.orgchromatographyonline.com This setup is effective for separating a wide range of organic molecules. The development of a robust HPLC method for impurity profiling involves a systematic approach, including the selection of an appropriate column and optimization of the mobile phase composition and pH to achieve the desired separation of all potential impurities. chromatographyonline.comajprd.com

A UV-Vis detector is commonly used in HPLC systems, as it offers good linearity for quantitative analysis. nih.govinfitek.com The detector measures the absorbance of the eluting components at a specific wavelength. For comprehensive impurity profiling, a photodiode array (PDA) detector can be employed to acquire UV spectra of the peaks, which aids in peak identification and purity assessment. medwinpublishers.com

Table 2: Representative HPLC Method Parameters for Aromatic Compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table provides a general set of parameters that would likely be a starting point for developing a specific method for this compound.

Advanced Solid-State Characterization Techniques

Solid-state characterization techniques are crucial for understanding the crystalline structure, surface composition, and morphology of materials like this compound.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. malvernpanalytical.comdrawellanalytical.com For this compound, which is a solid at room temperature, XRD can provide definitive proof of its crystalline structure, identify its crystal system, and determine its lattice parameters. drawellanalytical.comforcetechnology.com

The technique is based on the principle that when a beam of X-rays strikes a crystal, the atoms in the crystal lattice scatter the X-rays in a predictable pattern. drawellanalytical.com The angles and intensities of the diffracted X-rays are recorded, producing a diffraction pattern that is unique to the crystalline material. forcetechnology.com This pattern serves as a "fingerprint" of the compound. ucmerced.edu

To perform an XRD analysis, a powdered sample of this compound would be exposed to a monochromatic X-ray beam. The diffracted X-rays are then collected by a detector as the sample is rotated. The resulting data, a plot of diffracted intensity versus the diffraction angle (2θ), can be analyzed to determine the crystal structure. researchgate.net For a novel compound, the structure can be solved from single-crystal XRD data, which provides precise atomic coordinates. mdpi.com Powder XRD is more commonly used for phase identification and purity analysis of bulk materials. malvernpanalytical.comscirp.org

Table 3: Information Obtainable from XRD Analysis

| Information | Description |

| Crystal System | The basic geometric framework of the crystal (e.g., cubic, tetragonal, orthorhombic). drawellanalytical.com |

| Lattice Parameters | The dimensions of the unit cell, the smallest repeating unit of the crystal lattice. materialsproject.org |

| Phase Identification | Comparison of the diffraction pattern to databases to identify the crystalline phase(s) present. ucmerced.edu |

| Crystallite Size | Estimation of the size of the ordered crystalline domains within the material. researchgate.net |

| Percent Crystallinity | Quantification of the crystalline versus amorphous content in a sample. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgcarleton.edu For this compound, XPS can confirm the presence and stoichiometry of carbon, oxygen, and fluorine on the surface and provide information about their chemical bonding environment. nih.gov

The principle of XPS involves irradiating the sample with a beam of X-rays, which causes the ejection of core-level electrons. ipfdd.de The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. wikipedia.org Each element has a unique set of binding energies, allowing for elemental identification. nih.gov Small shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atoms. ntu.edu.tw

An XPS analysis of this compound would be expected to show peaks corresponding to the C 1s, O 1s, and F 1s core levels. High-resolution scans of these peaks could potentially distinguish between the different types of carbon atoms (aromatic, ether-linked) and confirm the C-F and C-O bonding states. thermofisher.comwisc.edu

Table 4: Expected XPS Data for this compound

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

| Carbon | C 1s | ~285 (C-C, C-H), ~286 (C-O), ~288 (C-F) | Elemental presence, chemical states of carbon |

| Oxygen | O 1s | ~532-533 | Elemental presence, confirmation of ether linkage |

| Fluorine | F 1s | ~688-689 | Elemental presence, confirmation of C-F bonds |

Note: Binding energies are approximate and can vary slightly depending on the instrument and chemical environment.

Electron Microscopy (SEM, TEM) for Morphological and Nanoscale Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to obtain high-resolution images of a material's morphology and structure at the micro- and nanoscale. researchgate.net

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of a sample. anapath.ch In SEM, a focused beam of electrons is scanned across the surface of the specimen. The interaction of the electrons with the sample produces various signals, including secondary electrons and backscattered electrons, which are collected by detectors to form an image. mpg.de For this compound, SEM could be used to visualize the crystal habit (the characteristic external shape of crystals), particle size distribution, and surface texture of the solid material. nih.gov

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM, capable of imaging at the atomic level. researchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin specimen. indiana.edu The interaction of the electrons with the sample forms an image that provides information about the internal structure, crystallinity, and any defects present. illinois.edu For this compound, TEM could be used to observe the crystal lattice directly, identify dislocations or other crystalline imperfections, and analyze the structure of any nanoscale features. researchgate.net Selected Area Electron Diffraction (SAED), a technique available in TEM, can provide diffraction patterns from very small regions of the sample, complementing the information obtained from XRD. illinois.edu

Table 5: Comparison of SEM and TEM for the Analysis of this compound

| Technique | Information Provided | Resolution | Sample Preparation |

| SEM | Surface morphology, particle size and shape, crystal habit. anapath.ch | ~0.5 - 4 nm researchgate.net | Typically coated with a conductive layer (e.g., gold or carbon). mpg.de |

| TEM | Internal structure, crystal lattice, defects, nanoscale features. indiana.edu | Up to <0.1 nm researchgate.net | Requires very thin samples (typically <100 nm thick). diva-portal.org |

Theoretical and Computational Chemistry of 3,4 Difluorophenetole

The study of 3,4-difluorophenetole through theoretical and computational chemistry provides profound insights into its molecular characteristics and potential behavior. frontiersin.org These computational approaches are essential for understanding structure, dynamics, interactions, and reaction mechanisms at the atomic and molecular levels. frontiersin.orgelsevier.com

Applications of 3,4 Difluorophenetole in Specialized Scientific Domains

Pharmaceutical and Medicinal Chemistry Research

In the realm of pharmaceutical and medicinal chemistry, the strategic incorporation of fluorine is a well-established method for optimizing drug candidates. nih.govscispace.com 3,4-Difluorophenetole and its derivatives are recognized as important intermediates in the synthesis of new therapeutic agents. guidechem.comnetascientific.comchemimpex.com

Role as a Key Synthetic Intermediate in Active Pharmaceutical Ingredient (API) Development

An Active Pharmaceutical Ingredient (API) is the biologically active component of a drug. tjcy.com The synthesis of these often complex molecules involves a series of chemical reactions, where intermediate compounds are formed as stepping stones to the final API. tjcy.comsarex.comsunfinelabs.com this compound is one such intermediate, providing a difluorinated phenyl moiety that can be incorporated into a larger molecular structure. guidechem.com

Chemical intermediates are the foundational building blocks in the synthesis of APIs. sunfinelabs.com The process begins with basic raw materials and proceeds through various stages, with each step producing an intermediate compound that is then used in the subsequent reaction. tjcy.com Compounds like this compound and its derivatives, such as 4-Bromo-2,3-difluorophenetole, are utilized in the development of novel compounds, particularly in medicinal chemistry. chemimpex.comchemimpex.com For instance, derivatives of difluorophenetole serve as intermediates in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com The versatility of these intermediates allows them to participate in a variety of chemical reactions, making them crucial for constructing the complex architecture of modern APIs. chemimpex.comevonik.com

Design and Synthesis of Fluorinated Drug Candidates

The design of new drugs often involves the inclusion of fluorine atoms to enhance pharmacological properties. frontiersin.orgmdpi.com The synthesis of these fluorinated drug candidates frequently relies on fluorinated starting materials and intermediates. Research has demonstrated the successful synthesis of novel drug candidates containing a difluoro-moiety. For example, novel 3',4'-difluoro-3'-deoxyribofuranosyl nucleosides were synthesized and evaluated for biological activity, leading to the discovery of an anti-HCV agent. nih.gov This study highlights a synthetic pathway where a difluoro-sugar moiety is created, underscoring the importance of fluorination in developing new antiviral agents. nih.gov

The process illustrates how a foundational structure containing fluorine can be elaborated into a potential drug. Building blocks like this compound would be employed in similar multi-step synthetic sequences to introduce the desired difluorophenyl group into a target drug molecule. The development of fluorinated heterocyclic drugs, which represent a significant portion of newly approved medicines, further showcases this strategy. mdpi.com

Impact of Fluorine on Biological Activity and Pharmacological Profiles

The introduction of fluorine into a drug candidate's molecular structure can profoundly influence its behavior in a biological system. nih.govtandfonline.com Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—are leveraged by medicinal chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic profiles. tandfonline.comacs.orgacs.org

Key impacts of fluorination include:

Metabolic Stability: Fluorine atoms are often introduced at sites on a molecule that are susceptible to metabolic oxidation. The high strength of the C-F bond can block this metabolic pathway, increasing the drug's half-life and bioavailability. tandfonline.comacs.org

Binding Affinity: As the most electronegative element, fluorine can alter the electron distribution in a molecule. tandfonline.com This can lead to more favorable interactions, such as hydrogen bonds and dipole interactions, with the target protein, thereby increasing the drug's potency. tandfonline.com

Membrane Permeability: The lipophilicity of a drug, a key factor in its ability to cross cell membranes, can be modulated by fluorination. Strategic placement of fluorine can increase a compound's lipophilicity, which can lead to improved absorption and distribution. nih.gov

pKa Modification: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines. acs.orgnih.gov This can reduce the degree of ionization at physiological pH, which may improve membrane permeation and oral bioavailability. tandfonline.com

The following table summarizes the key effects of fluorine substitution in drug design based on research findings.

| Property Affected | Impact of Fluorination | Scientific Rationale | Source |

| Metabolic Stability | Increased | Blocking sites of metabolic oxidation due to the high C-F bond energy. | tandfonline.comacs.org |

| Binding Affinity | Enhanced | Altered electronic properties leading to stronger interactions with target proteins. | tandfonline.com |

| Membrane Permeability | Improved | Increased lipophilicity facilitates passage across biological membranes. | tandfonline.comnih.gov |

| pKa | Lowered | The high electronegativity of fluorine reduces the basicity of nearby functional groups. | tandfonline.comacs.org |

| Bioavailability | Increased | A cumulative effect of improved metabolic stability, permeability, and pKa. | tandfonline.comnih.gov |

Agricultural Chemistry Applications

Similar to the pharmaceutical sector, the agrochemical industry utilizes organofluorine chemistry to develop more effective and stable products. numberanalytics.comnih.gov Fluorinated compounds constitute a significant portion of modern pesticides, herbicides, and fungicides, with over half of newly developed agrochemicals containing fluorine. nih.govnih.gov

Intermediate in Agrochemical Synthesis (Pesticides, Herbicides)

This compound and related fluorinated compounds serve as intermediates in the synthesis of active ingredients for agrochemicals. guidechem.comchemimpex.com The synthesis of many modern herbicides and pesticides involves the use of fluorinated building blocks to construct the final active molecule. researchgate.net For instance, 4-Bromo-2,3-difluorophenetole is explicitly mentioned for its use in the formulation of pesticides and herbicides. chemimpex.com The incorporation of the difluorophenyl group from such intermediates is a deliberate strategy to enhance the performance of the end product. researchgate.net

Enhancement of Bioactivity and Stability through Fluorination

The presence of fluorine in agrochemicals leads to significant improvements in their desired properties. numberanalytics.com This strategy aims to create more potent and environmentally stable products. researchgate.net

Key enhancements provided by fluorination in agrochemicals include:

Improved Efficacy and Bioactivity: Fluorination can increase the binding affinity of a pesticide to its target site in the pest, enhancing its potency. This can lead to lower application rates, which is both economically and environmentally beneficial. researchgate.netpfasfree.org.uk

Increased Selectivity: Strategic fluorination can help in designing molecules that are highly active against the target pest or weed while having minimal impact on non-target organisms, including the crop itself. numberanalytics.compfasfree.org.uk

The following table outlines the advantages conferred by fluorination in the context of agrochemical development.

| Feature | Enhancement through Fluorination | Rationale | Source |

| Bioactivity | Increased potency against target pests/weeds. | Improved binding to target enzymes or proteins. | researchgate.netpfasfree.org.uk |

| Chemical Stability | Greater resistance to environmental degradation. | High C-F bond energy increases molecular stability. | researchgate.net |

| Lipophilicity | Altered to improve uptake by the target organism. | Fluorine's properties influence how the molecule interacts with and passes through biological membranes. | researchgate.net |

| Residual Activity | Prolonged effectiveness in the field. | A combination of enhanced stability and efficient uptake. | pfasfree.org.uk |

Materials Science and Advanced Functional Materials

The introduction of fluorine atoms into organic molecules can profoundly alter their physical and chemical properties, a strategy widely employed in materials science to create advanced functional materials. The this compound molecule, with its difluorinated benzene (B151609) ring and ethoxy group, presents a unique combination of a polar aromatic surface and a flexible alkyl chain. This structure makes it a candidate for incorporation into various materials where properties such as thermal stability, dielectric performance, and surface energy are critical.

Precursor in Polymer and Coating Development

Fluorinated polymers are highly valued in advanced technology sectors for their exceptional properties, including thermal and chemical resistance, flame retardancy, low surface tension, and enhanced dielectric characteristics. innovation.ca The compound this compound can serve as a crucial building block or precursor in the synthesis of such high-performance polymers and coatings. The presence of the difluorophenyl group can impart desirable fluoropolymer properties to the resulting material.

The development of fluorinated materials often involves creating a library of compounds for various applications. hku.hk Research programs have focused on synthesizing perfluoroalkoxy (PFA) copolymers to enhance the mechanical strength and wearability of commercial resins. hku.hk In this context, difluorophenetole derivatives can be valuable monomers. For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) is a highly successful conductive polymer, and its properties are tuned through its synthesis. frontiersin.orgnih.gov The incorporation of fluorinated moieties, such as the 3,4-difluorophenoxy group from this compound, into polymer backbones can lead to materials with tailored functionalities. frontiersin.orgnih.gov

The synthesis of polymers from fluorinated monomers can be achieved through various polymerization techniques. hku.hknih.gov For example, the synthesis of poly(phenylene oxide) containing trifluoromethyl groups has been accomplished through a selective fluorine displacement reaction. encyclopedia.pub A similar approach could theoretically be employed using this compound to create novel polyether-based polymers. The resulting polymers would be expected to exhibit properties influenced by the fluorine atoms, such as improved thermal stability and specific solubility characteristics.

Protective polymer coatings are engineered to provide long-term, value-added solutions for protecting assets. mdpi.com Fluoropolymers are extensively used for coatings due to their durability and resistance to harsh environments. innovation.ca The integration of units derived from this compound into coating formulations could enhance their performance by lowering surface energy, thus providing non-stick and anti-fouling properties. innovation.caspecialchem.com The table below summarizes the general properties imparted by fluorine in polymers and the potential role of this compound.

| Property Enhanced by Fluorination | Potential Contribution of this compound Moiety |

| Thermal and Chemical Resistance | The strong carbon-fluorine bonds in the difluorophenyl group can increase the polymer's stability. |

| Flame Retardancy | Fluorine atoms can inhibit combustion processes. |

| Low Surface Tension | The fluorinated aromatic surface can lead to hydrophobic and oleophobic coating properties. |

| Dielectric Properties | The polarity induced by the C-F bonds can be exploited in dielectric applications. |

This table illustrates the potential contributions of the this compound moiety to polymer properties based on the known effects of fluorination.

Functional Materials Design and Advanced Materials Characterization

The design of functional materials focuses on discovering and incorporating new, often inexpensive, materials into devices to improve energy production, consumption, and storage. ucl.ac.uk Fluorinated compounds are of particular interest in this field. For example, fluorinated ethers are promising electrolyte solvents for high-voltage lithium metal batteries due to their high oxidative stability. nih.govnih.gov The degree of fluorination in these ethers has been systematically studied to understand its effect on ion solvation, transport behavior, and battery performance. nih.govnih.gov While these studies focused on different fluorinated ethers, the principles are applicable to materials designed with a 3,4-difluorophenoxy unit.

The introduction of fluorine into liquid crystals is another area of functional materials design. acs.orgbeilstein-journals.orgwikipedia.orgchemeurope.comacademie-sciences.fr Fluorine atoms can alter the dielectric anisotropy of liquid crystal molecules, which is a critical parameter for display technologies. beilstein-journals.org Depending on the position of the fluorine atoms, liquid crystals with either positive or negative dielectric anisotropy can be synthesized. beilstein-journals.org The 3,4-difluoro substitution pattern on a phenetole (B1680304) core would create a specific dipole moment that could be exploited in the design of new liquid crystalline materials.

The characterization of these advanced materials is crucial to understanding the relationship between their structure and properties. atriainnovation.comresearchgate.net A variety of techniques are employed to analyze their physical, chemical, and mechanical properties. innovation.caatriainnovation.comresearchgate.netspecificpolymers.comupc.edu

| Characterization Technique | Information Obtained | Relevance to Materials from this compound |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions like glass transition temperature (Tg) and melting point. specificpolymers.comupc.edu | To determine the thermal stability and operating range of polymers or liquid crystals incorporating the 3,4-difluorophenoxy group. specificpolymers.com |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about molecular structure and composition. 19F NMR is particularly useful for fluorinated compounds. researchgate.net | To confirm the successful incorporation of the this compound unit into a polymer or other material and to study its conformation. |

| X-Ray Diffraction (XRD) | Determines the crystalline structure and packing of molecules in a solid. researchgate.net | To analyze the morphology of polymers or the mesophases of liquid crystals containing the 3,4-difluorophenoxy moiety. |

| Scanning Electron Microscopy (SEM) | Images the surface topography and morphology of materials at the micro- and nanoscale. atriainnovation.com | To visualize the surface of coatings or the structure of self-assembled materials derived from this compound. |

This table outlines key techniques for characterizing materials that could be synthesized using this compound and the type of information they provide.

Research into fluorinated phenol-containing polysiloxanes for gas sensing has demonstrated the utility of difluorophenol derivatives in creating functional materials. specificpolymers.com For example, a polysiloxane functionalized with 2,3-difluorophenol (B1222669) was synthesized and characterized for its potential in detecting chemical agents. specificpolymers.com This highlights a pathway where this compound could be modified and incorporated into sensor coatings.

Supramolecular Chemistry and Molecular Self-Assembly

Supramolecular chemistry explores the realm of chemistry "beyond the molecule," focusing on the systems composed of multiple molecules held together by non-covalent interactions. inflibnet.ac.inchula.ac.th These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, govern processes like molecular recognition and self-assembly. inflibnet.ac.inwikipedia.org The this compound molecule, with its electron-deficient aromatic ring and potential for hydrogen bonding via its ether oxygen, is a compelling candidate for use in supramolecular systems.

Design of Host-Guest Systems Incorporating Fluorinated Moieties

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. beilstein-journals.org The design of these systems relies on molecular complementarity. Fluorinated moieties are increasingly being incorporated into host-guest systems to modulate their binding properties. For instance, fluorinated macrocyclic ethers have been investigated as hosts for fluoride (B91410) ions. acs.org

The electron-deficient nature of the 3,4-difluorophenyl ring in this compound makes it an attractive component for hosts designed to bind electron-rich guests through polar-π interactions. nih.gov Phenyl-perfluorophenyl interactions are a well-known example of this type of electrostatic reinforcement in π-stacking. nih.gov Encapsulating such interacting pairs within a larger host molecule, like a cucurbituril, can dramatically increase their binding affinity. nih.gov

Conversely, the this compound unit could act as a guest, binding within the cavity of a suitable host molecule. Cyclodextrins, for example, are common hosts that can encapsulate hydrophobic molecules in their cavities. wikipedia.org The inclusion of fluorinated Schiff bases in epichlorohydrin-β-cyclodextrin polymers has been shown to improve their solubility and biocompatibility. wikipedia.org A similar approach could be envisioned for this compound, where it could be encapsulated by a cyclodextrin (B1172386) or a synthetic molecular tweezer. beilstein-journals.org Highly fluorinated molecular tweezers have been shown to bind electron-rich aromatic guests. beilstein-journals.org

| Host-Guest System Component | Potential Role of this compound | Key Interactions |

| Host Molecule | As part of a larger macrocyclic or tweezer-like structure. | Polar-π interactions with electron-rich guests; hydrogen bonding. nih.gov |

| Guest Molecule | Encapsulated within a host like a cyclodextrin or calixarene. | Hydrophobic interactions; van der Waals forces. wikipedia.org |

This table summarizes the potential dual role of this compound in host-guest chemistry.

Exploration of Non-Covalent Interactions in Self-Assembled Structures

Non-covalent interactions are the driving forces behind molecular self-assembly, the spontaneous organization of molecules into well-defined structures. wikipedia.org The types and strengths of these interactions dictate the final architecture and properties of the resulting supramolecular assembly. The fluorine atoms in this compound can participate in a variety of non-covalent interactions that are crucial for designing self-assembling systems.

These interactions include:

Hydrogen Bonding: While the C-F bond is not a classical hydrogen bond donor, the ether oxygen of the ethoxy group can act as a hydrogen bond acceptor. wikipedia.org

Halogen Bonding: The fluorine atoms can act as halogen bond acceptors, interacting with electron-rich regions of other molecules. wikipedia.org

π-π Stacking: The electron-deficient 3,4-difluorophenyl ring can engage in favorable π-π stacking interactions with electron-rich aromatic systems. nih.gov

C-H···π and C-H···F Interactions: The hydrogen atoms on the ethoxy group and the aromatic ring can interact with the π-system or fluorine atoms of neighboring molecules. nih.gov

The interplay of these interactions can be studied to control the formation of specific supramolecular architectures, such as nanofibers, gels, or liquid crystals. mdpi.comchemeurope.com For example, the self-assembly of perfluorinated para-terphenyls into nanofibrous structures has been monitored, revealing the importance of van der Waals and π-π stacking forces. chemeurope.com Theoretical and experimental studies on complexes between diadamantyl ether and fluorinated benzenes have shown that fluorination significantly affects the preferred binding sites and the nature of the intermolecular interactions, which are dominated by dispersive C-H···π, C-H···F, and C-H···H-C forces. nih.gov

Role in Mechanically Interlocked Molecular Architectures

Mechanically interlocked molecular architectures (MIMAs) are complex systems where molecules are linked topologically, like links in a chain (catenanes) or a ring threaded onto an axle (rotaxanes). wikipedia.orgchemeurope.cominflibnet.ac.in The synthesis of these structures relies heavily on supramolecular templating, where non-covalent interactions pre-organize the components for the final covalent bond formation that creates the mechanical link. wikipedia.orgchemeurope.com

While there is no specific research detailing the use of this compound in MIMAs, its properties make it a plausible component for such systems. The design of MIMAs often involves the recognition between electron-rich and electron-deficient aromatic units. For instance, the dumbbell-shaped component of a rotaxane might contain a recognition site that interacts with a macrocyclic ring. biomach.org

The 3,4-difluorophenyl group of this compound could serve as an electron-deficient "station" on the axle of a rotaxane. A macrocycle with complementary electron-rich properties could then be templated around this station. The non-covalent interactions discussed previously, particularly polar-π stacking, would be key to this templating process.

| MIMA Component | Potential Function of a this compound-derived Unit |

| Rotaxane Axle | Could act as an electron-deficient recognition site or "station" for a macrocyclic ring. biomach.orgwikipedia.orgbeilstein-journals.org |

| Catenane Ring | Could be a component of a macrocycle designed to interact with another, complementary ring via π-π stacking. hku.hkrsc.orgarxiv.org |

| Stopper Group | A bulkier derivative of this compound could potentially serve as a stopper at the end of a rotaxane axle, preventing the dethreading of the ring. wikipedia.org |

This table outlines the theoretical applications of a this compound-based unit within the field of mechanically interlocked molecular architectures.

The development of molecular machines, a key application of MIMAs, often relies on the ability to control the position of the interlocked components using external stimuli. biomach.orgnih.gov The specific electronic and steric properties imparted by a this compound unit could be exploited to influence the dynamics and function of such molecular machines. beilstein-journals.orgnih.gov

Environmental Fate and Ecological Impact Studies of Fluorinated Aromatic Ethers

Biodegradation and Abiotic Degradation Pathways in Environmental Compartments

The environmental persistence of a chemical is determined by its susceptibility to both biological and non-biological degradation processes. ecetoc.org For 3,4-difluorophenetole, its breakdown in soil, water, and air is influenced by a combination of these factors.

Biodegradation:

Microorganisms play a crucial role in the breakdown of organic pollutants. numberanalytics.com The biodegradation of aromatic compounds often involves the dihydroxylation of the benzene (B151609) ring to form catechol derivatives, which are then cleaved by enzymes like catechol 1,2-dioxygenase or catechol 2,3-dioxygenase. nih.govresearchgate.net For halogenated aromatic compounds, the initial steps often involve hydroxylation and dehalogenation. For instance, Pseudomonas fluorescens has been shown to degrade 3,4-difluoroaniline (B56902) by hydroxylation and subsequent ring cleavage, a process accompanied by defluorination. nih.gov This suggests that similar enzymatic pathways could potentially be involved in the breakdown of this compound, where the ether linkage and the fluorine-carbon bonds would be targeted by microbial enzymes.

Abiotic Degradation:

Abiotic degradation involves non-biological processes such as photolysis and hydrolysis. normecows.com

Photolysis: This process involves the breakdown of a chemical by light, particularly UV radiation. wur.nl Aromatic compounds can absorb light, leading to the excitation of electrons and subsequent bond cleavage. researchgate.net For halogenated aromatics, photolysis can lead to the breaking of carbon-halogen bonds. While specific data for this compound is not available, the photolytic degradation of other aromatic compounds has been studied. nih.govresearchgate.net The rate of photolysis is dependent on factors like light intensity, the presence of photosensitizing agents in the water, and the depth of the water body. wur.nl

Hydrolysis: This is a chemical reaction with water that can lead to the breakdown of a substance. nih.gov Ether linkages can be susceptible to hydrolysis, although this process is generally slow for aromatic ethers under typical environmental pH and temperature conditions. nih.govwur.nl The presence of fluorine atoms on the aromatic ring may influence the rate of hydrolysis, but specific data for this compound is lacking.

Environmental Transport and Bioaccumulation Mechanisms

The movement and accumulation of chemicals in the environment are critical aspects of their ecological impact. cdc.gov For this compound, its transport and potential to bioaccumulate are governed by its physicochemical properties and interactions with environmental media. ethernet.edu.et

Environmental Transport:

The movement of this compound through air, water, and soil is influenced by processes like volatilization, adsorption, and leaching. youtube.comnih.gov

Adsorption: The tendency of a chemical to bind to soil and sediment particles is a key factor in its mobility. mdpi.com Chemicals with higher hydrophobicity tend to adsorb more strongly to organic matter in soil and sediment, reducing their movement in water. The octanol-water partition coefficient (Kow) is often used as an indicator of a chemical's hydrophobicity. While the specific Kow for this compound is not provided in the search results, the presence of the aromatic ring and ethyl group suggests a degree of hydrophobicity.

Leaching: The downward movement of a chemical through the soil profile with water is known as leaching. mdpi.com This is a significant pathway for groundwater contamination. The extent of leaching is inversely related to the chemical's adsorption to soil particles.

Volatilization: The transfer of a chemical from water or soil to the atmosphere is another transport mechanism. epa.gov This is influenced by the chemical's vapor pressure and Henry's Law constant.

Bioaccumulation:

Bioaccumulation is the process by which a chemical is taken up by an organism from all sources of exposure, including water, food, and sediment. europa.euecetoc.org Bioconcentration, a component of bioaccumulation, specifically refers to the uptake from water. us.es The potential for a chemical to bioaccumulate is a significant concern as it can lead to toxic effects in organisms and biomagnification up the food chain. ecetoc.org

The bioconcentration factor (BCF) is a key parameter used to assess bioaccumulation potential. europa.eunih.gov It is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. europa.eu For many organic compounds, the BCF is correlated with the Kow. Chemicals with a high Kow tend to have a higher potential for bioaccumulation.

For fluorinated compounds like PFAS, it has been observed that long-chain compounds tend to bioconcentrate more than short-chain ones. nih.gov While this compound is not a PFAS, the presence of fluorine atoms could influence its bioaccumulation potential. The metabolism of a chemical within an organism can significantly reduce its bioaccumulation by facilitating its excretion. ecetoc.orgnih.gov

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Bioconcentration Factor (BCF) | Ratio of the chemical concentration in an organism to that in the water. europa.eu | Indicates the potential for uptake from water. Specific data for this compound is not available, but its properties suggest a potential for bioconcentration. |

| Bioaccumulation Factor (BAF) | Ratio of the chemical concentration in an organism to that in the surrounding environment, including food and sediment. us.es | Provides a more complete picture of accumulation from all exposure routes. |

| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's hydrophobicity. | Often used to predict bioaccumulation potential; a higher Kow generally suggests a higher BCF. nih.gov |

Ecotoxicological Risk Assessment Methodologies for Fluorinated Compounds

Ecotoxicological risk assessment is a process used to evaluate the potential adverse effects of chemicals on ecosystems. nih.gov For fluorinated compounds, this process involves several key steps.

The assessment of persistence, bioaccumulation, and toxicity (PBT) is a cornerstone of chemical risk assessment. concawe.eu

Persistence (P): As discussed in section 6.1, this refers to the length of time a chemical remains in the environment. ecetoc.org A substance is considered persistent if its half-life in a particular environmental compartment exceeds certain criteria. ecetoc.org

Bioaccumulation (B): As detailed in section 6.2, this is the tendency of a chemical to accumulate in living organisms. europa.eu A high BCF is an indicator of bioaccumulation potential. europa.eu

Toxicity (T): This refers to the inherent capacity of a chemical to cause adverse effects in organisms. Ecotoxicity is typically assessed through laboratory tests on representative aquatic and terrestrial organisms.

For many emerging contaminants, including numerous fluorinated compounds, a lack of empirical data necessitates the use of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models use the chemical structure of a compound to predict its physicochemical properties, environmental fate, and toxicity. nih.gov

The risk assessment process for a substance like this compound would involve:

Hazard Identification: Determining the potential adverse effects the compound can cause.

Dose-Response Assessment: Quantifying the relationship between the dose of the compound and the incidence of adverse effects in exposed populations.

Exposure Assessment: Estimating the concentration of the compound in different environmental media and the extent of exposure to various organisms. cdc.gov

Risk Characterization: Integrating the information from the previous steps to estimate the probability of adverse effects occurring in the environment.

Given the limited specific data for this compound, a tiered approach to risk assessment would likely be employed. This would start with using predictive models and data from structurally similar compounds to estimate its PBT properties. If these initial screenings indicate a potential for concern, further experimental testing would be warranted.

| Assessment Component | Description | Application to Fluorinated Compounds |

|---|---|---|

| Persistence Assessment | Evaluating the chemical's half-life in various environmental media. ecetoc.org | Often involves laboratory biodegradation and hydrolysis studies, as well as photolysis experiments. normecows.com |

| Bioaccumulation Assessment | Determining the potential for the chemical to accumulate in organisms. europa.eu | Typically involves measuring the Bioconcentration Factor (BCF) in fish or using QSAR models based on the octanol-water partition coefficient (Kow). nih.govnih.gov |

| Toxicity Assessment | Assessing the adverse effects on representative organisms. | Standardized tests on algae, invertebrates (e.g., Daphnia), and fish are commonly used. nih.gov |

Analytical Method Development for Environmental and Biological Matrices

Development of Trace Analysis Methods for Environmental Monitoring

Trace analysis for environmental monitoring involves detecting minute quantities of a substance in complex matrices such as water, soil, and air. Although no methods are published specifically for 3,4-Difluorophenetole, the development of such a method would be guided by its physicochemical properties and by established protocols for similar compounds, such as other fluorinated aromatics or phenetoles.

Hypothetical Methodological Approach:

Sample Preparation: The initial step would involve extracting this compound from the environmental matrix. For water samples, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be primary candidates. SPE, using a sorbent that has an affinity for aromatic or moderately polar compounds, would likely be effective for pre-concentrating the analyte from large sample volumes, thereby increasing sensitivity. For soil and sediment, pressurized liquid extraction (PLE) or ultrasonic extraction followed by a clean-up step to remove interfering matrix components would be necessary.

Instrumentation: Given its expected volatility, Gas Chromatography-Mass Spectrometry (GC-MS) would be a highly suitable technique. The gas chromatograph would separate this compound from other compounds in the extract based on its boiling point and polarity. The mass spectrometer would then provide positive identification based on its unique mass spectrum and allow for sensitive quantification, likely in selected ion monitoring (SIM) mode to enhance selectivity and achieve low detection limits. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with an atmospheric pressure chemical ionization (APCI) source, could be explored, as this technique is effective for a wide range of neutral and polar organic compounds.

Due to the lack of specific research, no data on method detection limits (MDLs), recovery percentages, or application to real-world environmental samples for this compound can be provided.

Bioanalytical Methodologies for Detection in Biological Samples

Bioanalytical methods are developed to measure a compound or its metabolites in biological fluids (e.g., plasma, urine, blood) or tissues. These methods are essential for pharmacokinetic and toxicokinetic studies. There is no published literature on the bioanalysis of this compound.

Hypothetical Methodological Approach:

Sample Preparation: Biological samples are significantly more complex than environmental ones. A rigorous sample cleanup is mandatory. For plasma or blood, a protein precipitation step, often using acetonitrile (B52724) or methanol, would be the first step. This would be followed by either LLE or SPE to isolate this compound from the remaining matrix components like salts, lipids, and endogenous molecules. The choice of extraction solvent or SPE sorbent would be critical to ensure high recovery and a clean extract.

Instrumentation: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. An LC-MS/MS method would separate the parent compound from any potential metabolites. Detection would be performed using multiple reaction monitoring (MRM), where a specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion. This technique provides excellent signal-to-noise ratios, allowing for quantification at the very low concentrations typically found in biological samples. The use of a stable isotope-labeled internal standard (e.g., deuterium (B1214612) or ¹³C labeled this compound) would be crucial to correct for matrix effects and variations in extraction recovery and instrument response, ensuring high accuracy and precision.

Without experimental data, it is not possible to present findings on the linearity, lower limit of quantification (LLOQ), or stability of this compound in any biological matrix.

Method Validation and Quality Control in Analytical Chemistry

Any new analytical method must be validated to ensure it is fit for its intended purpose. Validation establishes through documented evidence that the method provides a high degree of assurance that it will consistently produce a result meeting pre-determined specifications and quality attributes. The principles of method validation are universal, though specific acceptance criteria may vary by application and regulatory body.

Key Validation Parameters:

A validation protocol for an analytical method for this compound would assess the following characteristics, as guided by international standards like those from the ICH (International Council for Harmonisation):

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing spiked samples at various concentrations and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) and is evaluated at three levels:

Repeatability (Intra-assay precision): Precision over a short time interval with the same analyst and equipment.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: Precision between different laboratories.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.

Quality Control in Practice: